molecular formula C15H15ClN2O5S B2618670 diethyl 1-[2-(5-chloro-2-thienyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate CAS No. 1993148-75-6

diethyl 1-[2-(5-chloro-2-thienyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate

Cat. No.: B2618670
CAS No.: 1993148-75-6
M. Wt: 370.8
InChI Key: CGDDHRZQKOFBGX-UHFFFAOYSA-N
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Description

Diethyl 1-[2-(5-chloro-2-thienyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate (CAS: 1993148-75-6, MFCD28041870) is a pyrazole-based compound featuring a 1H-pyrazole core substituted with diethyl carboxylate groups at positions 3 and 5. The N1 position is functionalized with a 2-(5-chloro-2-thienyl)-2-oxoethyl group, distinguishing it from structurally related analogs. Its molecular formula is C₁₅H₁₅ClN₂O₅S, with a molecular weight of 370.81 g/mol, and it is typically available at purities exceeding 90% .

The compound’s structure combines a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) with a thiophene moiety (a sulfur-containing aromatic ring) substituted with chlorine at the 5-position.

Properties

IUPAC Name

diethyl 1-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]pyrazole-3,5-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O5S/c1-3-22-14(20)9-7-10(15(21)23-4-2)18(17-9)8-11(19)12-5-6-13(16)24-12/h5-7H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGDDHRZQKOFBGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1CC(=O)C2=CC=C(S2)Cl)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 1-[2-(5-chloro-2-thienyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thienyl-substituted pyrazole core, followed by esterification reactions to introduce the diethyl ester groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as recrystallization and chromatography are crucial to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Diethyl 1-[2-(5-chloro-2-thienyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohol derivatives .

Scientific Research Applications

Diethyl 1-[2-(5-chloro-2-thienyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl 1-[2-(5-chloro-2-thienyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate involves its interaction with specific molecular targets. The thienyl group can interact with biological receptors, while the pyrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Property Differences

Compound Name Substituent Group Molecular Formula Molecular Weight (g/mol) Purity CAS Number Key References
Target Compound 5-Chloro-2-thienyl C₁₅H₁₅ClN₂O₅S 370.81 >90% 1993148-75-6
4-Chlorophenyl Analog 4-Chlorophenyl C₁₇H₁₇ClN₂O₅ 364.78 95% 1610377-15-5
2-Chlorophenyl Analog 2-Chlorophenyl C₁₇H₁₇ClN₂O₅ 364.78 N/A N/A
4-Methoxyphenyl Analog 4-Methoxyphenyl C₁₈H₂₀N₂O₆* 360.36 N/A 1638612-94-8

*Inferred molecular formula based on structural similarity.

Key Observations :

Substituent Effects: The 5-chloro-2-thienyl group in the target compound introduces a sulfur atom and a π-deficient aromatic system, contrasting with the purely phenyl-based substituents in analogs. The 4-chlorophenyl analog (CAS: 1610377-15-5) is the most structurally similar, differing only in the aromatic ring (phenyl vs. thienyl). Its higher purity (95%) suggests established synthetic protocols .

Molecular Weight and Stability: The target compound’s molecular weight (370.81) is marginally higher than phenyl-substituted analogs due to the sulfur atom in the thiophene ring.

Biological Activity

Diethyl 1-[2-(5-chloro-2-thienyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential applications in therapeutic contexts.

Chemical Structure and Properties

The compound features a pyrazole core, which is known for its versatility in drug design. The presence of the thienyl group and the dicarboxylate moiety contributes to its biological activity. The molecular formula is C13H14ClN2O4C_{13}H_{14}ClN_{2}O_{4}, indicating the presence of chlorine, which often enhances biological efficacy.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit promising antitumor properties. This compound has shown activity against various cancer cell lines, including breast cancer. A study demonstrated that compounds with similar structures could inhibit key signaling pathways involved in tumor growth, particularly targeting BRAF(V600E) and EGFR pathways .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory potential. Pyrazole derivatives are recognized for their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. In vitro assays have shown that this compound reduces pro-inflammatory cytokine production in activated macrophages .

Antimicrobial Activity

Antimicrobial properties of pyrazole derivatives have been documented extensively. This compound has displayed significant activity against various bacterial strains and fungi. Its mechanism may involve disruption of microbial cell membranes or inhibition of key metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key modifications to the pyrazole ring or substituents can enhance potency and selectivity:

Modification Effect on Activity
Substitution on the thienyl groupIncreased antitumor efficacy
Alteration of carboxyl groupsEnhanced anti-inflammatory properties
Variation in halogen atomsImproved antimicrobial activity

Case Studies

  • Breast Cancer Treatment : A study involving MCF-7 and MDA-MB-231 cell lines revealed that this compound exhibited cytotoxic effects comparable to standard chemotherapeutic agents when used in combination with doxorubicin .
  • Anti-inflammatory Research : In a model of acute inflammation, the compound significantly reduced edema formation and inflammatory cell infiltration, suggesting a potential therapeutic role in treating inflammatory diseases .

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